molecular formula C7H3ClI2O2 B1352059 2-Hydroxy-3,5-diiodobenzoyl chloride CAS No. 42016-91-1

2-Hydroxy-3,5-diiodobenzoyl chloride

Cat. No.: B1352059
CAS No.: 42016-91-1
M. Wt: 408.36 g/mol
InChI Key: ODXPJUJPWFDXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3,5-diiodobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClI₂O₂. It is known for its distinctive structure, which includes two iodine atoms, a hydroxyl group, and a benzoyl chloride moiety. This compound is primarily used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

C7H3ClI2O2C_7H_3ClI_2O_2C7​H3​ClI2​O2​

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary targets of 2-Hydroxy-3,5-diiodobenzoyl chloride are the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . These targets play crucial roles in various biological processes.

Mode of Action

The compound mediates its action by associating with G proteins that activate a phosphatidylinositol-calcium second messenger system . .

Biochemical Pathways

Given its targets, it is likely to influence pathways involving endothelin-1 receptor and aldo-keto reductase family 1 member C1 .

Result of Action

Its interaction with the Endothelin-1 receptor and Aldo-keto reductase family 1 member C1 suggests potential roles in various biological processes .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-3,5-diiodobenzoyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in halogenation reactions, where it can act as a substrate or inhibitor. The interactions between this compound and these enzymes are primarily based on its halogenated structure, which allows it to form stable complexes with the active sites of the enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. The interactions between this compound and metabolic enzymes are crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments. The precise localization of this compound is critical for understanding its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,5-diiodobenzoyl chloride can be synthesized by reacting 3,5-diiodosalicylic acid with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the complete conversion of the acid to the corresponding benzoyl chloride .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale reactions using similar reagents and conditions as in laboratory settings. The process must be carefully monitored to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,5-diiodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, although these are less common for this compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products:

    Substitution Reactions: Products include various substituted benzoyl derivatives.

    Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-3,5-diiodobenzoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

    3,5-Diiodosalicylic Acid: A precursor in the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride.

    2-Hydroxy-3,5-diiodobenzaldehyde: Another compound with similar structural features but different reactivity.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual iodine atoms also contribute to its distinct reactivity and applications in various fields .

Properties

IUPAC Name

2-hydroxy-3,5-diiodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClI2O2/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPJUJPWFDXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClI2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194822
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42016-91-1
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42016-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,5-diiodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3,5-diiodobenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-3,5-DIIODOBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9UHM4P180
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.